4-Methyl Indole Scaffold Confers 4.1-Fold PAI-1 Inhibitory Potency Advantage Over Tiplaxtinin Scaffold
The 4-methylindole-3-glyoxylic acid pharmacophore, which is fully contained within 2-(4-methyl-3-indolyl)-2-oxoacetic acid, forms the core of aleplasinin (PAZ-417), a clinical-stage PAI-1 inhibitor with IC₅₀ = 655 nM . This scaffold achieves approximately 4.1-fold greater potency against PAI-1 compared to the structurally distinct PAI-1 inhibitor tiplaxtinin (PAI-039), which exhibits IC₅₀ = 2.7 μM (2700 nM) despite belonging to a different chemical series .
| Evidence Dimension | PAI-1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 655 nM (for aleplasinin containing the 4-methylindole-3-glyoxylic acid core) |
| Comparator Or Baseline | Tiplaxtinin (PAI-039): IC₅₀ = 2.7 μM (2700 nM) |
| Quantified Difference | 4.1-fold lower IC₅₀ (higher potency) for the 4-methylindole-3-glyoxylic acid-containing series |
| Conditions | Recombinant human PAI-1 inhibition assay |
Why This Matters
The 4.1-fold potency difference translates to lower effective concentrations required in cellular and in vivo fibrinolysis assays, reducing compound consumption and potential off-target effects at higher doses.
